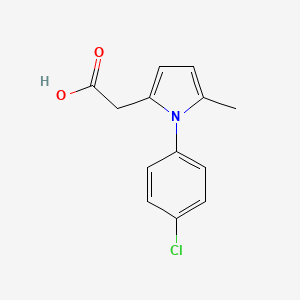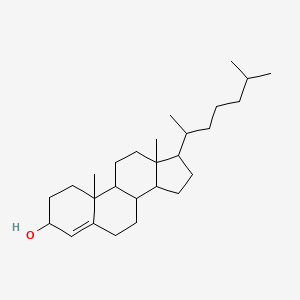
(3-(4-Bromophenyl)-1-M-tolyl-1H-pyrazol-4-YL)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (3-(4-Bromophenyl)-1-M-tolyl-1H-pyrazol-4-YL)methanol is a synthetic organic molecule belonging to the pyrazole family Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two adjacent nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(4-Bromophenyl)-1-M-tolyl-1H-pyrazol-4-YL)methanol typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of hydrazine with an appropriate 1,3-diketone or β-keto ester to form the pyrazole ring.
Attachment of the Methylphenyl Group: This step involves the coupling of the pyrazole ring with a methylphenyl derivative, often through a palladium-catalyzed cross-coupling reaction such as the Suzuki or Heck reaction.
Reduction to Methanol: The final step involves the reduction of the intermediate compound to yield the methanol derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into various alcohols or amines using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines, thiols, alkoxides
Major Products
Oxidation: Ketones, aldehydes
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
Chemistry
In chemistry, (3-(4-Bromophenyl)-1-M-tolyl-1H-pyrazol-4-YL)methanol is used as a building block for the synthesis of more complex molecules
Biology
The compound has shown promise in biological research due to its potential bioactivity. It can be used as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Medicine
In medicine, derivatives of this compound are being investigated for their potential therapeutic effects. They may exhibit anti-inflammatory, analgesic, or anticancer properties, making them candidates for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and dyes. Its reactivity and versatility make it a valuable intermediate in various manufacturing processes.
作用机制
The mechanism of action of (3-(4-Bromophenyl)-1-M-tolyl-1H-pyrazol-4-YL)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by binding to its active site, thereby preventing substrate access and subsequent catalysis. The molecular targets and pathways involved would vary based on the specific biological context and the compound’s structural modifications.
相似化合物的比较
Similar Compounds
- (3-(4-Chlorophenyl)-1-M-tolyl-1H-pyrazol-4-YL)methanol
- (3-(4-Fluorophenyl)-1-M-tolyl-1H-pyrazol-4-YL)methanol
- (3-(4-Methylphenyl)-1-M-tolyl-1H-pyrazol-4-YL)methanol
Uniqueness
Compared to its analogs, (3-(4-Bromophenyl)-1-M-tolyl-1H-pyrazol-4-YL)methanol is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, affecting the compound’s interaction with biological targets and its overall pharmacokinetic properties.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
618441-88-6 |
|---|---|
分子式 |
C17H15BrN2O |
分子量 |
343.2 g/mol |
IUPAC 名称 |
[3-(4-bromophenyl)-1-(3-methylphenyl)pyrazol-4-yl]methanol |
InChI |
InChI=1S/C17H15BrN2O/c1-12-3-2-4-16(9-12)20-10-14(11-21)17(19-20)13-5-7-15(18)8-6-13/h2-10,21H,11H2,1H3 |
InChI 键 |
UNUUXYYSQRAZOY-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Br)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5E)-5-(3,4-diethoxybenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12005514.png)

![2-phenyltetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione](/img/structure/B12005524.png)


![5-(4-chlorophenyl)-4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12005536.png)








